molecular formula C9H12O3 B14561881 2-Furancarboxylic acid, 5-ethyl-, ethyl ester CAS No. 62120-14-3

2-Furancarboxylic acid, 5-ethyl-, ethyl ester

Cat. No.: B14561881
CAS No.: 62120-14-3
M. Wt: 168.19 g/mol
InChI Key: HDDVEPXUPDKDDH-UHFFFAOYSA-N
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Description

Ethyl 5-ethylfuran-2-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-ethylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ethyl bromoacetate in the presence of a base, followed by cyclization to form the furan ring . Another method involves the use of sulfur ylides and alkyl acetylenic carboxylates, which undergo a series of reactions including Michael addition, intramolecular nucleophilic addition, and elimination to form the furan ring .

Industrial Production Methods

Industrial production of ethyl 5-ethylfuran-2-carboxylate typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethylfuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.

Scientific Research Applications

Ethyl 5-ethylfuran-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 5-ethylfuran-2-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific context and application.

Comparison with Similar Compounds

Ethyl 5-ethylfuran-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-methylfuran-2-carboxylate: This compound has a similar structure but with a methyl group instead of an ethyl group.

    Ethyl acetate: A simpler ester with a similar functional group but lacking the furan ring.

    Methyl butyrate: Another ester with a different alkyl group and carboxylate structure.

The uniqueness of ethyl 5-ethylfuran-2-carboxylate lies in its furan ring structure, which imparts specific chemical properties and reactivity that distinguish it from other esters.

Properties

CAS No.

62120-14-3

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

ethyl 5-ethylfuran-2-carboxylate

InChI

InChI=1S/C9H12O3/c1-3-7-5-6-8(12-7)9(10)11-4-2/h5-6H,3-4H2,1-2H3

InChI Key

HDDVEPXUPDKDDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)C(=O)OCC

Origin of Product

United States

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